molecular formula C7H6N2OS B3222799 4-(Furan-3-yl)-1,3-thiazol-2-amine CAS No. 1215072-15-3

4-(Furan-3-yl)-1,3-thiazol-2-amine

Cat. No.: B3222799
CAS No.: 1215072-15-3
M. Wt: 166.20
InChI Key: WPZVPERRFWQXFN-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that contains both a furan ring and a thiazole ring. The presence of these two rings in its structure makes it an interesting compound for various chemical and biological applications. The furan ring is known for its aromatic properties, while the thiazole ring is often found in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-yl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-furancarboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: Both the furan and thiazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrothiazoles and related compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Furan-3-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Furan-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-1,3-thiazol-2-amine: Similar structure but with the furan ring attached at a different position.

    4-(Thiophen-3-yl)-1,3-thiazol-2-amine: Contains a thiophene ring instead of a furan ring.

    4-(Pyridin-3-yl)-1,3-thiazol-2-amine: Contains a pyridine ring instead of a furan ring.

Uniqueness

4-(Furan-3-yl)-1,3-thiazol-2-amine is unique due to the specific positioning of the furan ring, which can influence its chemical reactivity and biological activity. The combination of the furan and thiazole rings also provides a unique scaffold for the development of new bioactive molecules.

Properties

IUPAC Name

4-(furan-3-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-9-6(4-11-7)5-1-2-10-3-5/h1-4H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZVPERRFWQXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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